3-propanoyl-2H-chromen-2-one
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Overview
Description
3-Propanoyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties
Mechanism of Action
Target of Action
3-Propanoyl-2H-chromen-2-one, also known as 3-propanoylchromen-2-one, is a derivative of 2H-chromen-2-ones Similar compounds have been reported to exhibit antimicrobial activity , suggesting that their targets may include various bacterial proteins or enzymes.
Mode of Action
It’s known that the compound can undergo reactions with mono- and binucleophilic reagents, leading to the formation of new heterocyclic systems . This suggests that the compound may interact with its targets through nucleophilic attack, leading to changes in the target molecules .
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication.
Result of Action
Similar compounds have demonstrated antimicrobial activity , suggesting that the compound may lead to the inhibition of bacterial growth or viability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-propanoyl-2H-chromen-2-one typically involves the condensation of 3-acetylcoumarin with propionic anhydride in the presence of a base such as pyridine. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Propanoyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Propanoyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it a subject of interest in biological studies.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Comparison with Similar Compounds
3-Acetyl-2H-chromen-2-one: Similar in structure but with an acetyl group instead of a propanoyl group.
3-(Dimethylamino)propanoyl-2H-chromen-2-one: A derivative with a dimethylamino group, exhibiting different pharmacological properties.
3-(Substituted phenyl)-2H-chromen-2-one: Variants with different substituents on the phenyl ring, leading to diverse biological activities
Uniqueness: 3-Propanoyl-2H-chromen-2-one stands out due to its specific propanoyl group, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-propanoylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-10(13)9-7-8-5-3-4-6-11(8)15-12(9)14/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCROEIFZQWEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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